

An In-depth Technical Guide to the Mechanism of Action of H2-M5

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Compound of Interest

Compound Name: *HL2-m5*

Cat. No.: *B15542006*

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Audience: Researchers, scientists, and drug development professionals.

Note: Initial research indicates that "**HL2-m5**" is likely a typographical error for H2-M5, a crucial component of the major histocompatibility complex (MHC) class II antigen presentation pathway in mice. This document will focus on the experimentally validated mechanism of action of H2-M, the murine equivalent of human HLA-DM.

Core Mechanism of Action: Peptide Editor in MHC Class II Antigen Presentation

The primary function of H2-M5 is to act as a molecular chaperone and peptide editor within the endosomal compartments of antigen-presenting cells (APCs). Its mechanism is central to the selection of high-affinity antigenic peptides for presentation to CD4+ T helper cells, a critical step in initiating adaptive immune responses.

H2-M facilitates the removal of the Class II-associated invariant chain peptide (CLIP) from the peptide-binding groove of newly synthesized MHC class II molecules. The invariant chain initially blocks the binding groove to prevent premature peptide loading in the endoplasmic reticulum. After transport to the MIIC (MHC class II compartment), the invariant chain is proteolytically degraded, leaving the CLIP fragment bound. H2-M then catalyzes the release of CLIP, allowing for the binding of antigenic peptides derived from extracellular proteins that have been endocytosed and processed by the APC. This editing function ensures that the peptide

repertoire presented on the cell surface consists of stably bound peptides, which is essential for the appropriate activation of CD4+ T cells.

Quantitative Data Summary

While specific binding affinities and IC50 values are not typically associated with the chaperone function of H2-M5, its functional impact has been quantified in studies using H2-M deficient mouse models.

Parameter	Wild-Type Mice	H2-M Deficient Mice	Reference
MHC Class II Surface Expression	Normal	Normal, but structurally unstable	[1]
CLIP-bound MHC Class II Molecules	Low	Predominantly high	[1]
Antigen Presentation (intact protein)	Efficient	Severely impaired	[1]
CD4+ T Cell Count	Normal	Reduced by 3- to 4-fold	[1]
T Cell Reactivity	Diverse repertoire	Altered and limited repertoire	[1]

Signaling Pathways

H2-M5 is an upstream regulator of the T cell receptor (TCR) signaling pathway. By controlling the quality of the peptide-MHC class II complexes on the surface of APCs, H2-M5 dictates the initial signal received by the TCR of CD4+ T cells, thereby influencing T cell activation, differentiation, and effector functions.

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References

- 1. H2-M mutant mice are defective in the peptide loading of class II molecules, antigen presentation, and T cell repertoire selection - PubMed [pubmed.ncbi.nlm.nih.gov]
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